Product packaging for 2,4'-Diaminobenzophenone(Cat. No.:CAS No. 14963-42-9)

2,4'-Diaminobenzophenone

Cat. No.: B086652
CAS No.: 14963-42-9
M. Wt: 212.25 g/mol
InChI Key: JEXYPPOFQZMCCI-UHFFFAOYSA-N
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Description

Significance as a Chemical Intermediate in Advanced Research

The primary significance of 2,4'-Diaminobenzophenone in advanced research lies in its function as a chemical intermediate or a monomer. It is a building block used in the synthesis of more complex molecules, particularly in the field of polymer chemistry. evitachem.com Its synthesis has been accomplished through methods such as the oxidation of 2,4'-dinitrodiphenylmethane (B156529) followed by hydrogenation. nasa.gov

In the 1970s, research, including studies conducted for NASA, identified this compound as a promising diamine monomer for creating advanced polymers. nasa.govnasa.gov It was investigated for its potential to be polymerized with dianhydrides like pyromellitic dianhydride (PMDA) and benzophenone (B1666685) tetracarboxylic acid dianhydride (BTDA) to produce polyimides. nasa.gov Polyimides are a class of high-performance polymers known for their thermal stability, and the goal was to create materials with improved processability, such as lower glass transition temperatures or some solvent solubility. nasa.gov

However, research has also noted challenges in its polymerization. The infrared spectrum of this compound suggests the presence of hydrogen bonding between the ortho-amino group and the carbonyl oxygen, which can reduce the reactivity of the monomer and hinder polymerization. nasa.gov Despite these challenges, its unique isomeric structure continues to make it a subject of interest for creating polymers with specific properties. nasa.govnasa.gov

Overview of Key Research Domains

The application of this compound is primarily concentrated in two key research domains: polymer science and medicinal chemistry.

Polymer Science: In polymer science, this compound is explored as a monomer for synthesizing polyimides and as a curing agent for polyurethanes. nasa.govnasa.gov As a curing agent for polyurethane systems, it is valued for its relatively low melting point, which facilitates easier mixing with prepolymers. nasa.gov The different reactivities of its two amine groups, one of which is ortho to the electron-withdrawing carbonyl group, can provide a suitable pot life, which is the working time before a mixed system gels. nasa.gov The benzophenone moiety itself is also noted to contribute to excellent adhesion characteristics in the final polymer. nasa.gov

Research funded by NASA in the 1970s systematically studied the polymerization of this compound with various dianhydrides to form polyimides. nasa.govnasa.gov The objective was to understand how the isomeric structure of the diamine affects the properties of the resulting polyimide, aiming for materials with enhanced thermal stability and processability. nasa.govnasa.gov

Medicinal Chemistry: While much of the research on diaminobenzophenones in medicinal chemistry focuses on other isomers like the 2,5- and 4,4'-diaminobenzophenones, the general scaffold is of significant interest. tandfonline.comnih.govsmolecule.comnih.gov For instance, compounds based on the 2,5-diaminobenzophenone scaffold have been investigated as farnesyltransferase inhibitors, which show potential as antimalarial agents. tandfonline.comnih.gov These studies perform quantitative structure-activity relationship (QSAR) analyses to understand how steric, electrostatic, and hydrophobic properties influence the biological activity of the compounds. tandfonline.comnih.gov Although direct studies on the 2,4'-isomer in this specific application are less common in the provided results, the broader research into diaminobenzophenones highlights the potential of this class of compounds as a basis for designing new therapeutic agents.

Interactive Data Tables

Table 1: Polymerization Studies of this compound

Co-monomerResulting Polymer TypeInvestigating BodyKey Finding/ObjectiveReference
Pyromellitic dianhydride (PMDA)PolyimideNASAStudy of polymerizability to form polyimide products. nasa.gov
Benzophenone tetracarboxylic acid dianhydride (BTDA)PolyimideNASAAttempts to polymerize did not yield encouraging results, possibly due to intramolecular hydrogen bonding. nasa.gov
IsocyanatesPolyurethaneNASAInvestigated as a potential curing agent due to low melting point and desirable reactivity. nasa.gov

Table 2: Properties and Characteristics of this compound

PropertyDescriptionSource
Chemical RoleMonomer, Curing Agent, Chemical Intermediate evitachem.comnasa.govnasa.gov
Key ApplicationSynthesis of polyimides and polyurethanes nasa.govnasa.gov
Structural FeatureIntramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen. nasa.gov
Synthesis MethodOxidation of 2,4'-dinitrodiphenylmethane followed by reduction. nasa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B086652 2,4'-Diaminobenzophenone CAS No. 14963-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-(4-aminophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXYPPOFQZMCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933691
Record name (2-Aminophenyl)(4-aminophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14963-42-9
Record name Benzophenone, 2,4'-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014963429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Aminophenyl)(4-aminophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2,4'-Diaminobenzophenone

The primary methods for synthesizing this compound hinge on the transformation of precursor molecules that already contain the basic benzophenone (B1666685) skeleton. These routes typically involve the reduction of nitro groups to amino groups or the construction of the dinitro intermediate from simpler molecules.

The catalytic hydrogenation of aromatic nitro compounds is a widely used industrial process for the preparation of corresponding amines. google.com This method is a key step in producing various intermediates for dyes, agrochemicals, and fluorescent whitening agents. google.com The reaction involves several intermediary stages, and controlling the process is crucial to prevent the accumulation of hydroxylamines, which can lead to the formation of undesired azo or azoxy compounds. google.com

The general process involves the reduction of a dinitrobenzophenone precursor. For instance, the synthesis of 3,4'-diaminobenzophenone can be achieved by the catalytic reduction and dechlorination of a chlorodinitrobenzophenone mixture in the presence of a reduction catalyst and a dehydrochlorinating agent. google.com In a typical laboratory-scale synthesis for a related compound, 4-chloro-3,4'-dinitrobenzophenone is reacted with hydrogen gas in an autoclave containing a palladium/alumina catalyst and sodium carbonate in a solvent like 1,2-dichloroethane. prepchem.com The reaction proceeds at a controlled temperature and pressure over several hours. prepchem.com

The efficiency and selectivity of the hydrogenation of dinitrotoluene, a similar process, have been found to depend on the metal particle size of the palladium-on-carbon catalyst used. researchgate.net While specific data for 2,4'-Dinitrobenzophenone is not detailed, the principles from analogous hydrogenations are directly applicable.

Table 1: Representative Hydrogenation Conditions for Dinitro Aromatic Compounds

Precursor Catalyst Solvent Temperature Pressure Dehydrochlorinating Agent Yield
4-chloro-3,4'-dinitrobenzophenone 5% Palladium/Alumina 1,2-dichloroethane 30-35°C Not specified Sodium Carbonate 83%

Note: Data is based on the synthesis of isomers and related precursors as a model for 2,4'-Dinitrobenzophenone hydrogenation. prepchem.comgoogle.com

An alternative route to diaminobenzophenones involves starting with a more basic precursor, diphenylmethane. This process first requires nitration, followed by oxidation of the methylene (B1212753) bridge to a ketone, and finally reduction of the nitro groups.

Diphenylmethane can be mononitrated using nitric acid in dichloromethane (B109758) to yield 2- and 4-nitrodiphenylmethane. researchgate.net By adjusting the experimental conditions, a mixture of dinitrodiphenylmethanes, including 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane, can be obtained with quantitative conversions and negligible side reactions. researchgate.net This mixture of isomers can then be separated. The 2,4'-dinitrodiphenylmethane (B156529) intermediate would then require oxidation of the central methylene group to form 2,4'-dinitrobenzophenone, which is subsequently reduced to this compound as described in the previous section. Processes for oxidizing dinitrodiphenylmethane derivatives to their corresponding dinitrobenzophenones using chromic acid have been documented for isomers like 3,4'-dinitrodiphenylmethane. google.com

Approaches for Isomeric and Analogous Diaminobenzophenones

The synthesis of various diaminobenzophenone isomers employs distinct strategies tailored to the specific positions of the amino groups on the aromatic rings.

The synthesis of specific isomers like 2,3'-Diaminobenzophenone has been achieved through the catalytic reduction of the corresponding 2,3'-dinitrobenzophenone. This approach is a direct application of the hydrogenation chemistry discussed previously. Similarly, 2,2'-Diaminobenzophenone can be prepared, often starting from aniline (B41778) which is oxidized to form the benzophenone core. These isomers are valuable as intermediates for high-performance polymers like polyimides.

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a pathway to biaryl compounds. organic-chemistry.org Modified or "Ullmann-type" reactions extend this to copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles, including amines. organic-chemistry.orgnih.gov This methodology can be applied to synthesize N-aryl and N,N'-diaryl derivatives. While a direct synthesis of 4,4'-diaminobenzophenone (B1212843) via an Ullmann reaction is less common than other routes, the reaction is highly relevant for creating derivatives. For example, the copper-catalyzed arylation of polyamines with aryl halides can produce N,N'-diaryl derivatives, with the reaction's success depending on the specific ligands, solvents, and bases used. nih.gov Efficient Ullmann N-arylation of aryl halides with N-heterocycles and alkylamines has been demonstrated using catalytic systems such as CuCl with specific ligands. nih.gov

A specific two-step process is employed for the synthesis of 3,4-Diaminobenzophenone (B196073), starting from 3-nitro-4-chlorobenzophenone. google.com

Ammoniation: The first step is an ammoniation reaction where 3-nitro-4-chlorobenzophenone is heated with aqueous ammonia (B1221849) in an autoclave. google.com This substitutes the chlorine atom with an amino group to yield 3-nitro-4-aminobenzophenone. google.com The reaction is carefully controlled in terms of temperature (80-130°C) and pressure (0.4-0.6 MPa) to ensure high conversion. google.com

Hydrogenation: The resulting 3-nitro-4-aminobenzophenone is then dissolved in a solvent like methanol (B129727) and subjected to catalytic hydrogenation using a palladium-on-carbon catalyst. google.com This step reduces the nitro group to a second amino group, yielding the final product, 3,4-Diaminobenzophenone. google.com

This combined ammoniation-hydrogenation route can achieve a total yield of up to 90%. google.com

Table 2: Two-Step Synthesis of 3,4-Diaminobenzophenone google.com

Step Reactant Reagents Solvent Temperature Pressure Product
Ammoniation 3-nitro-4-chlorobenzophenone 10-25% Aqueous Ammonia Ethanol, Isopropanol, or DMF 80-130°C 0.4-0.6 MPa 3-nitro-4-aminobenzophenone

| Hydrogenation | 3-nitro-4-aminobenzophenone | Hydrogen Gas, Palladium on Carbon | Methanol | 40-50°C | 0.1-0.2 MPa | 3,4-Diaminobenzophenone |

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound, like other unsymmetrically substituted benzophenones, presents unique challenges in controlling regioselectivity. The primary synthetic route involves the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forming carbon-carbon bonds between an aromatic ring and an acyl group. Mechanistic investigations into this transformation for diaminobenzophenones are crucial for understanding the factors that govern isomer distribution and for optimizing reaction conditions to favor the desired 2,4'-isomer.

The core of the mechanistic challenge lies in the directing effects of the amino groups on the aromatic rings of the reactants. In a typical approach, such as the acylation of aniline with a substituted benzoyl chloride, the amino group of aniline is a strong activating, ortho-, para-director. However, under the acidic conditions of the Friedel-Crafts reaction, the amino group is protonated to form an anilinium ion, which is a meta-directing and deactivating group. This duality in the directing effect of the amino group, along with the potential for N-acylation as a competing reaction, complicates the reaction pathway and influences the final product distribution.

Furthermore, the choice of Lewis acid catalyst plays a pivotal role in the reaction mechanism. The catalyst not only activates the acylating agent but also interacts with the amino groups of the substrate and the product. The strength and steric bulk of the Lewis acid can influence the electrophilicity of the acylium ion and the steric hindrance around the reaction sites, thereby affecting the regioselectivity of the acylation.

Exploration of Reaction Selectivity and Yield Optimization

The selective synthesis of this compound with high yield is a significant objective in synthetic organic chemistry, driven by its utility as a building block in polymer and materials science. The exploration of reaction selectivity and yield optimization primarily revolves around the strategic manipulation of reaction parameters in the Friedel-Crafts acylation and related synthetic methods.

A key consideration in the synthesis of aminobenzophenones is the competition between N-acylation and C-acylation of the aniline substrate. The direct Friedel-Crafts acylation of aniline is often unsuccessful because N-acylation is kinetically favored over the desired C-acylation. researchgate.net To circumvent this, the amino group is typically protected, for instance, by acetylation, to form an anilide. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group, which can help to control the reactivity and improve the selectivity of the subsequent C-acylation. The protecting group is then removed in a final hydrolysis step to yield the aminobenzophenone. researchgate.net

The regioselectivity of the Friedel-Crafts acylation of anilides is influenced by both electronic and steric factors. While the acetamido group directs the incoming acyl group to the para position, some ortho-substitution is also observed. The ratio of para to ortho products can be influenced by the choice of catalyst and reaction conditions. For instance, bulkier Lewis acids may favor the sterically less hindered para-acylation.

While specific studies detailing the optimization of this compound synthesis are scarce in the available literature, data from the synthesis of structurally related aminobenzophenones can provide valuable insights into the factors that could be optimized for this specific isomer. The following table illustrates the effect of different catalysts on the Friedel-Crafts benzoylation of aniline with benzoyl chloride, which serves as a model system.

Table 1: Effect of Various Metal Triflates on the Synthesis of Aminobenzophenone from Aniline and Benzoyl Chloride.
EntryMetal TriflateTotal Yield (%)ortho-/para- Selectivity
1Cu(OTf)26820/80
2Y(OTf)33417/83
3In(OTf)36428/72
4La(OTf)34016/84
5Pr(OTf)35019/81
6Nd(OTf)34120/80
7Ho(OTf)34421/79
8Er(OTf)33422/78
9Bi(OTf)35720/80

Data adapted from a study on the Friedel-Crafts benzoylation of aniline derivatives. researchgate.net The reaction involves N-acylation, followed by C-acylation and subsequent hydrolysis.

The data in Table 1 demonstrates that the choice of metal triflate catalyst significantly impacts the total yield of the aminobenzophenone products, with Copper(II) triflate providing the highest yield among the tested catalysts. researchgate.net The selectivity consistently favors the para-isomer, which is the expected outcome based on the directing effect of the protected amino group. researchgate.net For the synthesis of this compound, a similar optimization of the catalyst would be a critical step. The reaction would likely involve the acylation of acetanilide (B955) with 4-aminobenzoyl chloride (or its protected form), where the catalyst would influence the efficiency of the C-C bond formation at the ortho-position of the acetanilide ring.

Further optimization would involve a systematic study of other reaction parameters, including the solvent, reaction temperature, and reaction time. The use of ionic liquids and microwave irradiation has been shown to be effective in some Friedel-Crafts acylations, offering potential advantages in terms of shorter reaction times and improved yields. researchgate.net A thorough investigation of these parameters would be necessary to develop a highly selective and efficient synthesis of this compound.

Application in Polymer Science and Advanced Materials Research

Utilization in Polyimide Systems

Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. 2,4'-Diaminobenzophenone serves as a valuable monomer in the creation of these high-performance materials.

Monomer for High-Performance Polyimides

This compound is utilized as a diamine monomer in the synthesis of polyimides. The polymerization reaction typically involves a two-step process. The first step is the polycondensation of the diamine with a dianhydride, such as Pyromellitic Dianhydride (PMDA) or 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, a process that involves the removal of water and the formation of the characteristic imide ring structure. The incorporation of the benzophenone (B1666685) moiety into the polyimide backbone is a key feature that imparts specific properties to the resulting polymer.

Impact of Monomer Isomerism on Polyimide Characteristics

The isomeric substitution pattern of the monomers used in polyimide synthesis has a profound impact on the final properties of the polymer. While specific comparative studies on this compound versus its other isomers like 3,3'- or 4,4'-diaminobenzophenone (B1212843) are not extensively detailed in publicly available research, the principles of polymer chemistry allow for well-founded postulations.

The asymmetrical nature of this compound, with amino groups in the ortho and para positions on different phenyl rings relative to the carbonyl group, disrupts the symmetry and packing efficiency of the polymer chains. This disruption can lead to:

Increased Solubility: The reduced chain packing can enhance the solubility of the polyimide in organic solvents, which is a significant advantage for processing and fabrication of films and coatings.

Modified Thermal Properties: The less efficient packing can lower the glass transition temperature (Tg) compared to polyimides derived from more symmetrical diamines. This can be beneficial for improving the processability of the polymer. For instance, studies on polyimides derived from 3,3'-diaminobenzophenone (B177173) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride have explored their structural organization and thermal behavior, highlighting the influence of monomer geometry on polymer properties.

Amorphous Nature: The lack of symmetry favors the formation of amorphous polymers rather than semi-crystalline ones, which can affect mechanical and optical properties.

The table below illustrates the potential influence of diamine isomerism on key polyimide properties, based on general principles of polymer structure-property relationships.

PropertyEffect of Asymmetrical Isomer (e.g., 2,4'-)Effect of Symmetrical Isomer (e.g., 4,4'-)
Solubility Generally HigherGenerally Lower
Glass Transition Temperature (Tg) Potentially LowerPotentially Higher
Crystallinity Tends to be AmorphousCan exhibit Semi-crystallinity
Processability Often ImprovedCan be more Challenging

Polymerization Kinetics with Dianhydrides (e.g., BTDA, PMDA)

The kinetics of the polymerization reaction between a diamine and a dianhydride are influenced by the reactivity of both monomers. The nucleophilicity of the amino groups in the diamine and the electrophilicity of the carbonyl carbons in the dianhydride are key factors.

In this compound, the amino group at the 4'-position is expected to have a higher nucleophilicity compared to the amino group at the 2-position. The latter is ortho to the electron-withdrawing carbonyl group, which can reduce its reactivity through both electronic effects and potential intramolecular hydrogen bonding with the carbonyl oxygen. This difference in reactivity between the two amino groups can influence the polymerization rate and the microstructure of the resulting poly(amic acid).

The polymerization of pyromellitic dianhydride (PMDA) with 3,3'-diaminobenzidine (B165653) has been studied, revealing that reaction variables such as the order of monomer addition, concentration, and stoichiometry significantly affect the polymer's viscosity and the tendency for gel formation. Similar considerations would apply to the polymerization with this compound. The choice of solvent also plays a crucial role, as it can influence monomer solubility and the stability of the intermediate poly(amic acid).

Strategies for Post-Cure Cross-linking in Polyimides

A significant advantage of incorporating the benzophenone moiety into the polyimide backbone, as is the case with this compound, is the inherent potential for photo-cross-linking. The benzophenone group is a well-known photosensitizer that can be activated by UV radiation.

Upon absorption of UV light, the benzophenone unit undergoes a transition to an excited triplet state. This excited state can then abstract a hydrogen atom from an adjacent polymer chain, leading to the formation of two polymer radicals. The subsequent combination of these radicals results in the formation of a covalent cross-link between the polymer chains. This process enhances the thermal stability, solvent resistance, and mechanical properties of the polyimide.

This photo-cross-linking mechanism provides a convenient method for post-curing of polyimide films and coatings without the need for additional cross-linking agents. The kinetics of this process are influenced by factors such as the glass transition temperature of the polymer, as segmental movement affects the efficiency of the cross-linking reaction. nih.govnih.gov

Development of Thermally Stable and Processable Polyimides

A major challenge in the field of high-performance polymers is to achieve a balance between excellent thermal stability and good processability. Highly aromatic and rigid polyimides often have very high glass transition temperatures and poor solubility, making them difficult to process.

The use of monomers like this compound is a strategic approach to address this challenge. The introduction of the flexible keto-ether linkage and the asymmetrical structure of the diamine can improve the solubility and lower the glass transition temperature of the resulting polyimides, thereby enhancing their processability.

Furthermore, the incorporation of bulky side groups or flexible linkages into the polymer backbone are other strategies employed to improve the processability of polyimides while maintaining high thermal stability. For example, the synthesis of soluble polyimides based on alkyldiaminobenzophenones has been explored to enhance solubility in common organic solvents. scispace.com

Role as a Building Block in Functional Materials

Beyond its use in traditional polyimides, this compound can serve as a building block for a variety of other functional materials. Its reactive amine groups and the photoactive benzophenone core make it a versatile component in the design of advanced materials with specific functionalities.

For instance, diaminobenzophenones are used in the formulation of photosensitive polymer compositions. These materials are crucial in the microelectronics industry for applications such as photolithography, where they are used to create intricate patterns on semiconductor wafers. The ability of the benzophenone moiety to induce cross-linking upon exposure to light is central to this application.

Additionally, the amine functionalities allow this compound to be used as a curing agent for epoxy resins. In this role, it reacts with the epoxy groups to form a cross-linked network, resulting in a rigid and durable thermoset material with good thermal and mechanical properties.

The versatility of this compound as a building block opens up possibilities for the creation of a wide range of functional polymers, including photosensitive materials, high-performance composites, and advanced coatings.

Synthesis of Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of materials characterized by their permanent porosity and extended π-conjugation, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of CMPs typically involves the polymerization of rigid, multifunctional monomers.

Fabrication of Functionalized Magnetic Nanoadsorbents

Functionalized magnetic nanoadsorbents are advanced materials designed for applications such as environmental remediation, where they can be used to remove pollutants from water. The magnetic core allows for easy separation of the adsorbent from the treated medium. The functionalization of these nanoparticles with specific chemical groups enhances their affinity for target pollutants.

Aromatic amines are known to be effective functional groups for enhancing the adsorption capabilities of nanomaterials. However, a review of the scientific literature did not yield specific studies on the use of this compound for the fabrication of functionalized magnetic nanoadsorbents. Research in this area has often focused on other isomers, such as 3,4-diaminobenzophenone (B196073) and 4,4'-diaminobenzophenone, for the functionalization of magnetic nanoparticles for the removal of volatile organic compounds (VOCs) and other pollutants.

Applications in Advanced Adhesive Formulations

Advanced adhesive formulations often rely on epoxy resins, which are thermosetting polymers that cure through a chemical reaction with a hardener or curing agent. Aromatic amines are a well-established class of curing agents for epoxy resins, known for imparting excellent thermal and chemical resistance to the cured adhesive. threebond.co.jp The amine groups react with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network. delamine.com

PropertyGeneral Effect of Aromatic Amine Curing Agents
Thermal Stability High, due to the rigid aromatic structures.
Chemical Resistance Excellent, particularly against solvents and corrosive agents. evonik.com
Mechanical Strength High, contributing to strong and durable bonds.
Curing Conditions Typically require elevated temperatures for optimal curing.
Pot Life Generally longer compared to aliphatic amine curing agents. evonik.com

This table represents the general effects of aromatic amine curing agents on epoxy resins and is not specific to this compound due to a lack of specific data.

Intermediate in Dyes and Pigment Chemistry

Aromatic amines are fundamental precursors in the synthesis of a wide variety of dyes and pigments, particularly azo dyes. jbiochemtech.comajol.info Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest class of synthetic colorants. nih.gov The synthesis of azo dyes involves a two-step process: diazotization and coupling. unb.ca

In this process, a primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine, to form the azo dye. unb.ca

This compound, containing two primary aromatic amine groups, can be diazotized and used as a component in the synthesis of azo dyes. The presence of two amine groups allows for the formation of disazo dyes, which can lead to a wider range of colors and properties. While the general chemistry of azo dye synthesis from aromatic amines is well-established, specific examples of commercially significant dyes or pigments synthesized directly from this compound are not prominently featured in the reviewed scientific literature. The general reaction scheme for the formation of an azo dye from an aromatic amine is depicted below.

General Azo Dye Synthesis

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Where Ar and Ar' are aromatic groups.

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most diagnostic regions in the FT-IR spectrum of 2,4'-Diaminobenzophenone are those corresponding to the carbonyl and amine group vibrations.

Carbonyl (C=O) Stretching: The C=O stretching vibration of the ketone group in diaryl ketones typically appears as a strong, sharp absorption band. For unsubstituted benzophenone (B1666685), this peak is observed around 1660-1670 cm⁻¹. In this compound, the electron-donating nature of the amino groups can influence the electronic environment of the carbonyl group, potentially shifting this frequency slightly.

Amine (N-H) Stretching: Primary aromatic amines (-NH₂) display two distinct stretching bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric N-H stretching modes. The presence of two bands in this region is a clear indicator of a primary amine.

Amine (N-H) Bending: The N-H bending, or scissoring, vibration for primary amines is typically observed in the 1580-1650 cm⁻¹ region. This band can sometimes overlap with the aromatic C=C stretching vibrations.

Carbon-Nitrogen (C-N) Stretching: The stretching vibration of the C-N bond in aromatic amines produces a band of variable intensity in the 1250-1340 cm⁻¹ range.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on established group frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric N-H StretchPrimary Amine3400 - 3500Medium
Symmetric N-H StretchPrimary Amine3300 - 3400Medium
C=O StretchKetone1640 - 1660Strong
N-H Bend (Scissoring)Primary Amine1580 - 1650Medium
Aromatic C=C StretchAromatic Ring1450 - 1600Variable
C-N StretchAromatic Amine1250 - 1340Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to be complex due to the asymmetry of the molecule. The two aromatic rings have different substitution patterns, leading to unique sets of signals for each.

Amine Protons (-NH₂): The protons of the two amine groups would likely appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration but is typically found in the 3.5-5.0 ppm range for aromatic amines.

Aromatic Protons: The eight aromatic protons would produce a complex pattern of signals in the aromatic region of the spectrum (typically 6.0-8.0 ppm).

Ring A (2-aminophenyl ring): The amino group at the 2-position is a strong ortho, para-director and activating group. This will cause the protons on this ring to be shifted upfield (to a lower ppm value) compared to unsubstituted benzophenone. The proton ortho to the amino group and meta to the carbonyl would be the most shielded.

Ring B (4'-aminophenyl ring): The amino group at the 4'-position is also a strong activating group. It will strongly shield the protons at the 3' and 5' positions (ortho to the amino group), causing a significant upfield shift. The protons at the 2' and 6' positions (meta to the amino group) will be less affected but still shifted upfield compared to benzophenone itself.

Due to the distinct electronic environments, all eight aromatic protons are chemically non-equivalent, which would result in a series of doublets and triplets, though some signals may overlap.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak. Given the molecule's asymmetry, 13 distinct signals are expected for the 13 carbon atoms of this compound.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 190-200 ppm region. oregonstate.edu

Aromatic Carbons: The remaining 12 aromatic carbons will have signals in the 110-160 ppm range. oregonstate.eduoregonstate.edu

Carbons bonded to Nitrogen (C-N): The carbons directly attached to the electron-donating amino groups (C2 and C4') will be highly shielded and appear further upfield within the aromatic region.

Quaternary Carbons: The two carbons attached to the carbonyl group (C1 and C1') will be deshielded relative to other aromatic carbons and are expected around 130-140 ppm.

Other Aromatic Carbons: The remaining CH carbons will have chemical shifts determined by their position relative to the electron-donating amino groups and the electron-withdrawing carbonyl group.

The following table outlines the predicted ¹³C NMR chemical shift ranges for the different types of carbon atoms in this compound.

Carbon TypeHybridizationExpected Chemical Shift (ppm)
C=O (Ketone)sp²190 - 200
Aromatic C-Nsp²140 - 155
Aromatic C-C=O (Quaternary)sp²130 - 140
Aromatic C-Hsp²110 - 135

The electronic properties of the amino substituents on the benzophenone core can be quantified using the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds. wikipedia.org The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent.

The amino group (-NH₂) is a strong electron-donating group, primarily through resonance. Its effect depends on its position on the aromatic ring:

σ_para (σ_p): For the amino group at the 4'-position, the para-substituent constant (σ_p) is used. The σ_p for -NH₂ is approximately -0.66, indicating very strong electron donation via resonance. stenutz.eu

σ_meta (σ_m): While the 2-amino group is in an ortho position, its inductive and resonance effects are often approximated using meta-like values in some contexts, though ortho effects are complex and include steric factors. The σ_m for -NH₂ is approximately -0.16 or -0.08, reflecting a weaker electron-donating effect that is primarily inductive, as resonance is less effective from the meta position. stenutz.eu

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The structure of this compound, featuring aromatic rings, a carbonyl group (C=O), and amino groups (-NH2), gives rise to characteristic absorption bands.

The primary electronic transitions observed for organic molecules with these functional groups are π → π* and n → π*. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with unsaturated systems like aromatic rings and carbonyl groups. uzh.ch These transitions are usually high in energy and result in strong absorption bands.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino groups, is promoted to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are lower in energy, occur at longer wavelengths, and have significantly lower intensity. shu.ac.uk

In this compound, the conjugation between the aromatic rings and the carbonyl group influences the energy of these transitions. The presence of electron-donating amino groups can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Studies on substituted benzophenones have shown that both electron-donating and electron-withdrawing substituents can induce such shifts. nih.gov

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Functional Groups Expected Intensity
π → π* Aromatic Rings, Carbonyl Group High

UV-Vis spectroscopy is an effective tool for monitoring the progress of photochemical reactions in real-time. By irradiating a solution of a photoactive compound and recording the UV-Vis spectra at different time intervals, researchers can track the disappearance of reactants and the formation of products.

A key application of this technique is in studying photolysis, the decomposition of a molecule by light. msu.edu For instance, research on derivatives like 4,4'-diazidobenzophenone demonstrates this process. Upon UV irradiation, the initial absorption band of the azide (B81097) compound decreases over time, while new bands corresponding to the photoproducts appear. researchgate.net The presence of isosbestic points—wavelengths where the absorbance of the solution remains constant throughout the reaction—often indicates a clean conversion from one species to another without the formation of significant intermediates. researchgate.net This method allows for the calculation of reaction kinetics and quantum yields, which measure the efficiency of a photochemical process. msu.edu The general principle involves initiating a reaction with a light source (such as a tungsten lamp) and monitoring the changes in the absorption spectrum to determine the reaction's endpoint. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule after electronic excitation. nih.govsemanticscholar.org This process is a unique four-level photochemical cycle involving the ground and excited states of both the initial molecule (enol form) and its proton-transferred tautomer (keto form). semanticscholar.org

Benzophenone derivatives are among the classes of compounds that have been investigated for ESIPT properties. semanticscholar.org The key feature of ESIPT-capable molecules is the dramatic change in their emission properties upon excitation. After absorbing a photon, the molecule undergoes an ultrafast proton transfer (often on the femtosecond scale) to form an excited keto tautomer. nih.gov This tautomer then relaxes to its ground state by emitting a photon. nih.gov

A significant consequence of the ESIPT process is a large Stokes shift, which is the difference in wavelength between the maximum absorption and the maximum emission. rsc.org This large shift is highly desirable for applications in fluorescent probes and imaging agents because it minimizes self-absorption and background interference. rsc.orgresearcher.life The efficiency and dynamics of the ESIPT process can be influenced by substituents on the molecular framework that alter the electronic properties and hydrogen bond strength. nih.gov

Photochromism and thermochromism are phenomena where a compound undergoes a reversible change in color upon exposure to light (photochromism) or heat (thermochromism). These properties are of great interest in the development of "smart" materials for applications such as optical data storage, switches, and sensors.

The investigation of these properties in derivatives of this compound would involve spectroscopic analysis of the compound under different light or temperature conditions. For example, a photochromic effect would be identified by a change in the UV-Vis absorption spectrum after irradiation with a specific wavelength of light, and the reversal of this change upon exposure to a different wavelength or the removal of the light source. While the principles of photochemistry are well-established, specific research detailing photochromic or thermochromic behavior in this compound itself is not widely documented in available literature.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. uni-saarland.de

For this compound (C₁₃H₁₂N₂O), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 212.25. chemicalbook.com The fragmentation of the molecular ion is not random; bonds tend to break to form the most stable cations and neutral radicals. slideshare.netlibretexts.org For aromatic ketones like this compound, fragmentation often occurs via alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu

Expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and one of the aromatic rings. This would result in the formation of aminobenzoyl cations or aminophenyl cations.

Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl compounds is the elimination of a neutral CO molecule after initial cleavage.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Formula of Ion
212 Molecular Ion [M]•+ [C₁₃H₁₂N₂O]•+
120 (4-aminobenzoyl) cation [H₂NC₆H₄CO]+
119 (2-aminobenzoyl) cation [H₂NC₆H₄CO]+

Comprehensive Elemental Analysis

Elemental analysis is a crucial procedure for confirming the purity and empirical formula of a synthesized compound. It determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) within the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₁₃H₁₂N₂O. chemicalbook.com

The theoretical elemental composition is calculated based on the atomic weights of the constituent elements and the molecular weight of the compound (212.25 g/mol ). chemicalbook.com

Table 3: Elemental Analysis of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Theoretical Percentage (%)
Carbon C 12.011 13 156.143 73.59
Hydrogen H 1.008 12 12.096 5.70
Nitrogen N 14.007 2 28.014 13.20

Advanced Characterization of Derived Complexes and Materials

The characterization of newly synthesized chemical compounds is a critical step in understanding their structure, properties, and potential applications. For metal complexes and polymeric materials, techniques that probe their magnetic and morphological characteristics are of particular importance.

Magnetic Moment Measurements of Metal Complexes

The study of the magnetic properties of transition metal complexes provides valuable insight into the electronic structure, oxidation state, and stereochemistry of the central metal ion. royalliteglobal.com The magnetic moment of a complex is primarily due to the spin and orbital angular momenta of unpaired electrons in the d-orbitals of the metal. royalliteglobal.comajpojournals.org

In a typical investigation, a Schiff base ligand is first synthesized, often through the condensation reaction of a diamine with an aldehyde or ketone. This ligand is then reacted with various transition metal salts to form the corresponding metal complexes. The magnetic susceptibility of these complexes is then measured, typically at room temperature, using techniques such as the Gouy method or a SQUID magnetometer.

The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility. This experimental value is then compared to the theoretical spin-only magnetic moment, which can be calculated based on the number of unpaired electrons. Deviations from the spin-only value can provide information about spin-orbit coupling. The magnitude of the magnetic moment helps in determining the geometry of the complex, for instance, distinguishing between high-spin and low-spin octahedral complexes or between octahedral and tetrahedral or square planar geometries. For example, Cu(II) complexes with one unpaired electron are expected to have a magnetic moment of around 1.73 B.M., while high-spin Co(II) in an octahedral environment with three unpaired electrons would exhibit a significantly higher magnetic moment. mdpi.com

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface of a material. This is particularly useful in the characterization of polymers, such as polyamides and polyimides, where the surface morphology can significantly influence the material's properties and performance.

In the context of polymers derived from diamines, SEM analysis can reveal details about the surface texture, porosity, and the presence of any aggregated structures or defects. The preparation of the sample is a critical step and typically involves mounting the polymer on a stub and coating it with a thin layer of a conductive material, such as gold, to prevent charge buildup from the electron beam.

The SEM instrument works by scanning a focused beam of electrons onto the sample's surface. The interaction of the electron beam with the surface atoms produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. The secondary electrons are most commonly used for imaging the surface topography and morphology. By analyzing the SEM micrographs, researchers can assess the homogeneity of the polymer, the size and shape of its constituent particles or grains, and the nature of its surface, whether it is smooth, rough, or porous. This information is crucial for understanding the material's mechanical, thermal, and barrier properties and for optimizing its synthesis and processing conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a foundational understanding of a molecule's behavior by solving the Schrödinger equation. These methods are instrumental in predicting electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Approaches

Ab Initio Methods for Excited State Potential Energy Surfaces

Similarly, there are no dedicated studies in the available literature that utilize Ab Initio methods to determine the excited state potential energy surfaces specifically for 2,4'-Diaminobenzophenone. Such calculations are vital for understanding photochemical behavior, but research has yet to be published for this particular molecule. arxiv.orgepa.govrsc.orgnih.gov

Simulation of Proton Transfer Dynamics

The simulation of proton transfer is critical for molecules with donor and acceptor groups, as it underlies many chemical and biological processes. However, specific computational studies simulating the proton transfer dynamics within this compound have not been reported in the reviewed scientific literature. chemrxiv.orgnih.govresearchgate.netchemrxiv.orgnih.gov

Molecular Modeling in Biological and Material Systems

Molecular modeling applies classical mechanics to simulate the behavior of molecules and their interactions in complex environments. These techniques are particularly valuable in drug discovery and materials science. While direct studies on this compound are limited, research on its isomers provides significant insight into the potential applications of this class of compounds.

Molecular Docking for Ligand-Protein Binding Analysis (e.g., Antiviral, Anticancer Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen for potential therapeutic agents.

Antiviral Targets:

In the search for treatments against SARS-CoV-2, a study investigated thirty-six derivatives of 2,5-diaminobenzophenone for their potential to inhibit the virus's main protease (Mpro or 3CLpro). nih.govresearchgate.net This enzyme is crucial for viral replication, making it a prime drug target. nih.govfrontiersin.orgnih.gov The docking scores for these derivatives against the SARS-CoV-2 Mpro ranged from -6.1 to -7.75 kcal/mol, indicating better potential interactions than the reference drug Nelfinavir. nih.govresearchgate.net Several compounds, including 20c, 24c, 30c, 34c, 35c, and 36c, showed the highest affinity. nih.gov Their interactions involved forming hydrogen bonds with key amino acid residues like Gln189, Cys145, and His41, and hydrophobic interactions with residues such as Glu166, Thr24, Thr25, and Thr26. nih.gov

Below is an interactive table summarizing the binding affinities of selected 2,5-diaminobenzophenone derivatives.

CompoundBinding Affinity (kcal/mol)
20c-7.19
24c-7.03
30c-7.22
34c-7.12
35c-7.75
36c-7.54
Nelfinavir (Reference)-6.83

Data sourced from a molecular docking study against SARS-CoV-2 Main Protease. nih.govresearchgate.net

Anticancer Targets:

Another study focused on 3,4-diaminobenzophenone (B196073) and its use in synthesizing organic-inorganic hybrid nanoflowers (hNFs) with copper (Cu(II)). tandfonline.comnih.gov The cytotoxic effects of these nanoflowers were tested against A549 (lung) and MCF-7 (breast) cancer cell lines. tandfonline.comnih.gov Molecular docking was performed to investigate the interactions of 3,4-diaminobenzophenone with two key anticancer targets: the human estrogen receptor (PDB ID: 3ERT) and the epidermal growth factor receptor (EGFR) tyrosine kinase (PDB ID: 1M17). tandfonline.comnih.gov The results showed that 3,4-diaminobenzophenone exhibited strong interactions with amino acid residues at the active binding sites of these cancer-related proteins. tandfonline.com This suggests that the diaminobenzophenone scaffold could be a promising starting point for designing new anticancer agents. tandfonline.comresearchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of ligand-protein complexes.

Following the molecular docking of 2,5-diaminobenzophenone derivatives with the SARS-CoV-2 main protease, MD simulations were conducted to examine the structural stability of the top-performing compounds within the enzyme's active site. nih.govresearchgate.net The simulations demonstrated that the complexes formed by the lead compounds remained stable throughout the entire simulation period. nih.govresearchgate.net This stability is a crucial indicator that these molecules could act as effective and promising drug candidates, warranting further investigation. nih.govresearchgate.net The use of MD simulations confirms that the initial binding poses predicted by docking are maintained, reinforcing the potential of these compounds as inhibitors. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. The fundamental principle is that the variations in the biological effects of a group of molecules are dependent on the changes in their physicochemical properties.

For a compound like this compound, a QSAR study would typically be initiated if a series of its derivatives were synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding, or cytotoxicity). The goal would be to understand which structural features are crucial for its activity and to predict the potency of new, unsynthesized derivatives.

Methodology:

Data Set Collection: A series of this compound analogs would be compiled, along with their measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its constitutional, topological, geometrical, and electronic properties would be calculated using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), would be used to build a mathematical model linking a selection of descriptors to the biological activity.

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, a QSAR study on a series of 2,5-diaminobenzophenone derivatives investigated their activity as farnesyltransferase inhibitors. The resulting models showed that the volume, shape, and polarity of the molecules were important parameters for their inhibitory activity. nih.gov A hypothetical QSAR model for this compound derivatives might take a form like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(ASA)

This equation would predict the biological activity (pIC₅₀) based on the compound's lipophilicity (logP), Lowest Unoccupied Molecular Orbital energy (LUMO), and Accessible Surface Area (ASA).

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Predicts drug transport properties, such as intestinal absorption. |

Computational Prediction of Reaction Mechanisms

Computational chemistry provides powerful tools to predict and analyze the mechanisms of chemical reactions at an atomic level. For this compound, these methods could be used to understand its reactivity, stability, and potential metabolic pathways.

Analysis of Electron Transfer Processes

Electron transfer (ET) is a fundamental step in many chemical and biological processes, including redox reactions and photochemistry. Computational analysis can predict the likelihood and pathways of electron transfer involving this compound.

Density Functional Theory (DFT) is a common computational method used to study the electronic structure of molecules. By performing DFT calculations, one can determine key properties that govern electron transfer, such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added).

A typical computational study would involve:

Calculating the energies of the neutral molecule, its radical cation (formed by one-electron oxidation), and its radical anion (formed by one-electron reduction).

Mapping the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate the likely sites of oxidation and reduction, respectively.

Simulating the interaction with potential electron donors or acceptors to model the electron transfer reaction itself.

For example, studies on other benzophenone (B1666685) derivatives, such as 4,4'-dimethoxybenzophenone, have computationally explored the formation of radical anions and cations, key intermediates in photochemical reactions.

Table 2: Illustrative Electronic Properties for Electron Transfer Analysis (Note: These are example values and not specific to this compound)

Property Calculated Value (eV) Interpretation
HOMO Energy -5.85 Corresponds to the ionization potential; a higher value indicates easier electron donation (oxidation).
LUMO Energy -1.20 Corresponds to the electron affinity; a lower value indicates easier electron acceptance (reduction).

| HOMO-LUMO Gap | 4.65 | Indicates the electronic excitability and kinetic stability of the molecule. |

Mechanistic Insights into Biological Activities and Molecular Interactions

Antiviral Activity Studies and Molecular Targeting (e.g., SARS-CoV-2 Mpro)

While direct studies on the antiviral activity of 2,4'-Diaminobenzophenone are not prominent in the available research, investigations into structurally related diaminobenzophenone derivatives offer valuable insights. Specifically, derivatives of 2,5-Diaminobenzophenone have been evaluated for their potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication.

In silico studies using molecular docking have analyzed the interaction of these derivatives with the active site of SARS-CoV-2 Mpro. These computational analyses identified several 2,5-diaminobenzophenone compounds with strong binding affinities to the Mpro active site, with docking scores ranging from -6.1 to -7.75 kcal/mol. These scores suggest a potentially higher affinity for the viral enzyme compared to Nelfinavir, an FDA-approved protease inhibitor that was also studied for comparison.

The key interactions observed in these docking studies involved the formation of hydrogen bonds with amino acid residues such as Gln189, Cys145, and His41, and hydrophobic interactions with residues like Glu166, Thr24, Thr25, and Thr26 within the Mpro binding pocket. His41 and Cys145 are known to be vital for the inhibitory action against COVID-19 Mpro. Molecular dynamics simulations further supported the stability of these derivative-protein complexes, indicating that certain diaminobenzophenone structures could serve as promising candidates for the design of novel antiviral agents against SARS-CoV-2.

Table 1: Molecular Docking and Interaction Data for select 2,5-Diaminobenzophenone Derivatives against SARS-CoV-2 Mpro
Compound DerivativeDocking Score (kcal/mol)Key H-bonding InteractionsKey Hydrophobic Interactions
Derivative 20c-7.22Gln189, Cys145, His41Glu166, Thr25
Derivative 24c-7.21Gln189, Cys145Thr24, Thr26
Derivative 30c-7.21Gln189, His41Glu166
Derivative 34c-7.39Cys145, His41Glu166, Thr25, Thr26
Derivative 35c-7.75Gln189, Cys145Glu166
Derivative 36c-7.69Gln189, His41Thr25, Thr26

Role in Electrochemical Biosensing and Analytical Methods

Based on a review of available scientific literature, there is no specific research detailing the application of this compound in the field of electrochemical biosensing or other analytical methods.

Development of Modified Electrodes for Biomolecule Determination

There are no specific studies found that describe the use of this compound in the development of modified electrodes for the purpose of biomolecule determination.

Voltammetric Studies for Electrochemical Behavior

Specific voltammetric studies characterizing the electrochemical behavior of this compound were not identified in the surveyed literature.

Research on Endocrine Disrupting Mechanisms

While many chemicals with a benzophenone (B1666685) backbone are known endocrine disruptors, specific research into the endocrine-disrupting mechanisms of this compound is not available in the current body of scientific literature. Other benzophenone derivatives, such as Benzophenone-2 and Benzophenone-3, have been studied for their potential to interfere with the endocrine system. nih.govnih.gov For example, Benzophenone-2 has been shown to exhibit estrogen-agonistic activities in animal studies, affecting the uterus, vagina, pituitary, and liver. nih.gov Benzophenone-3 has been observed to affect sex steroid hormones and the transcription of related genes in fish. nih.gov However, these findings cannot be directly extrapolated to this compound without specific investigation.

Neurological and Related Disorder Research (e.g., Epilepsy)

There is currently no available research linking this compound to neurological and related disorders, including epilepsy. Studies on the anticonvulsant properties of other aromatic amide structures, such as 4-aminobenzanilides and 4-aminobenzamides, have been conducted. nih.govnih.gov These studies have identified compounds with significant activity against maximal electroshock-induced seizures in animal models. nih.gov However, these compounds are structurally distinct from this compound, and no similar research has been published for this specific chemical.

Lack of Specific Research on this compound in Environmental Remediation and Sensing

Extensive research into the applications of the chemical compound this compound in specific areas of environmental science has yielded no direct studies corresponding to the requested topics. Literature searches for the utilization of this compound in the development of functionalized adsorbent materials and electrochemical sensors for pollutant detection did not provide relevant findings.

The investigation into "Environmental Research and Advanced Remediation Technologies" focused on two main areas: the development of adsorbent materials and the creation of electrochemical sensors. The outlined subsections aimed to explore the design of magnetic nanoadsorbents for Volatile Organic Compounds (VOCs), studies on adsorption and desorption kinetics, surface modification of electrodes for enhanced sensitivity, and the voltammetric determination of specific environmental analytes.

Similarly, the search for the application of this compound in the surface modification of electrodes for electrochemical sensors and its use in the voltammetric determination of environmental pollutants did not yield any specific results. The existing research in this field focuses on other chemical modifiers and sensing materials.

Therefore, due to the absence of specific research on "this compound" within the strictly defined scope of the requested article, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as instructed.

Q & A

Q. What are the recommended methods for synthesizing 2,4'-Diaminobenzophenone with high purity?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,4-difluorobenzophenone with ammonia under controlled conditions can yield the diamine derivative. Post-synthesis, purity is assessed via HPLC (≥96% area% purity) and identity confirmed using IR spectroscopy . Storage at 2–30°C in airtight containers is critical to prevent degradation .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic techniques:

  • IR spectroscopy to verify amine (-NH₂) and carbonyl (C=O) functional groups.
  • InChI key analysis (e.g., ZLSMCQSGRWNEGX-UHFFFAOYSA-N for related isomers) to cross-reference structural databases .
  • Mass spectrometry (MS) for molecular weight confirmation (212.25 g/mol) .

Q. What safety protocols are essential when handling this compound?

The compound is a combustible solid (WGK 3). Use personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood. Avoid exposure to skin/eyes (Skin Irrit. Category 2) and monitor for oxygen sensitivity in derivatives during reactions .

Advanced Research Questions

Q. How can derivatization with this compound optimize analyte detection in biological samples?

The compound’s amine groups enable derivatization of carbonyl-containing analytes (e.g., malondialdehyde). Optimize reaction conditions:

  • pH 4 , 50°C , and 30-minute reaction time for maximum derivative stability.
  • Use UHPLC-MS/MS for quantification without extraction steps, achieving limits of detection as low as 0.1 µg/L in saliva/urine .

Q. What experimental design considerations address contradictions in reported melting points or purity levels?

Discrepancies in melting points (e.g., 242–246°C vs. literature values) may arise from polymorphic forms or impurities. Mitigate by:

  • Standardizing recrystallization solvents (e.g., ethanol vs. DMF).
  • Cross-validating purity via HPLC area% and elemental analysis .
  • Documenting batch-specific data to trace variability .

Q. How can researchers handle oxygen-sensitive intermediates in this compound-based polymer synthesis?

Triamino derivatives (e.g., 2,5,3'-triaminobenzophenone) are highly oxygen-sensitive. Use:

  • Inert atmosphere gloveboxes for synthesis and handling.
  • Acylation of ortho-amino groups to stabilize intermediates (e.g., 2-acetamido-5,3'-diaminobenzophenone) .
  • Torsional braid analysis (TBA) to evaluate polymer glass-transition temperatures (Tg) post-curing .

Q. What strategies improve the reproducibility of this compound-based crosslinking in polyimides?

  • Pre-dry monomers at 80°C under vacuum to remove moisture.
  • Optimize stoichiometry (e.g., 1:1 diamine:tetracarboxylic dianhydride) in polar aprotic solvents (e.g., NMP).
  • Monitor reaction progress via in situ FTIR to track imidization .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide studies on this compound?

  • Feasible : Prioritize small-scale derivatization trials before scaling up.
  • Novel : Explore understudied applications (e.g., fluorescent probes for DNA detection) .
  • Ethical : Adhere to waste disposal guidelines for aromatic amines .

Q. What analytical workflows validate this compound’s role in environmental or materials science?

  • Environmental : Use isotope-dilution MS with deuterated analogs (e.g., dibenzothiophene-d8) to minimize matrix effects .
  • Materials : Pair thermogravimetric analysis (TGA) with dynamic mechanical analysis (DMA) to assess thermal stability and mechanical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.